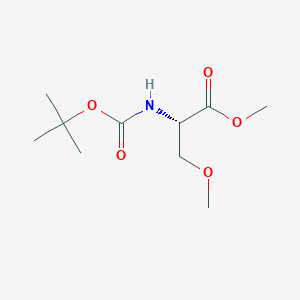

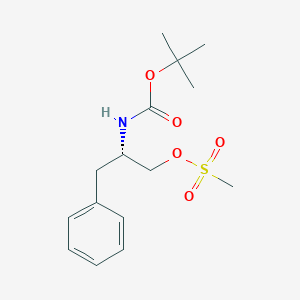

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” has been reported. For instance, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis . Another study reported the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

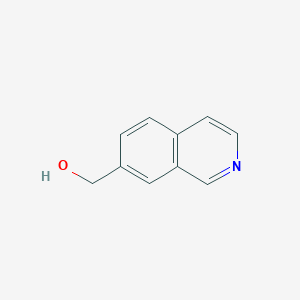

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” can be represented by the formula C9H19NO5S. The compound contains one defined stereocentre .Chemical Reactions Analysis

The compound “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” is likely to participate in reactions typical of tert-butyloxycarbonyl-protected amines. For example, the Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis

The compound “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” has a density of 1.2±0.1 g/cm3, a boiling point of 397.9±25.0 °C at 760 mmHg, and a flash point of 194.5±23.2 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Water-soluble Aminoxyls Synthesis

- Research Focus : Synthesis of water-soluble aminoxyls, including compounds related to (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate, which are totally soluble in water but partially associated in other solvents.

- Significance : These compounds have potential applications in chemical solutions where water solubility and solute-solvent interactions are critical (Marx & Rassat, 2002).

Synthesis via Asymmetric Mannich Reaction

- Research Focus : Synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, a compound structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate, through asymmetric Mannich reaction.

- Significance : Showcases a method for producing chiral amino carbonyl compounds, which are valuable in creating enantiomerically pure pharmaceuticals (Yang, Pan, & List, 2009).

One-Pot Synthesis of Benzoxazoles

- Research Focus : Utilizing methanesulfonic acid as a catalyst for synthesizing benzoxazoles, indicating the versatility of methanesulfonate-based compounds in facilitating chemical reactions.

- Significance : Demonstrates the role of methanesulfonates in synthesizing complex organic compounds with potential pharmaceutical applications (Kumar, Rudrawar, & Chakraborti, 2008).

Large-Scale Synthesis of Aminonitriles

- Research Focus : Large-scale synthesis of N-Protected-β-Aminonitriles using compounds including tert-Butyl (1S)-2[(tert-Butoxycarbonyl)amino]-2-phenylethyl methanesulfonate.

- Significance : Highlights the industrial scalability of synthesizing aminonitriles, which are crucial intermediates in organic synthesis (Mosa, Thirsk, Vaultier, Maw, & Whiting, 2008).

Synthesis of Enantioenriched Allenylindium Reagents

- Research Focus : Synthesis of indium (I) iodide for in situ formation of enantioenriched allenylindium reagents, using compounds like (R)-3-Butyn-2-yl methanesulfonate.

- Significance : This research contributes to the field of asymmetric synthesis, essential for creating enantiomerically pure substances in medicinal chemistry (Johns, Grant, & Marshall, 2003).

Asymmetric Hydrogenation of Enamines

- Research Focus : Asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, involving compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate.

- Significance : Offers a method for synthesizing beta-amino acid pharmacophores with high enantiomeric excess, important in drug development (Kubryk & Hansen, 2006).

Safety and Hazards

While specific safety and hazard information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” is not available, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-15(2,3)21-14(17)16-13(11-20-22(4,18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRITGBVSKUMAF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435092 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109687-66-3 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)